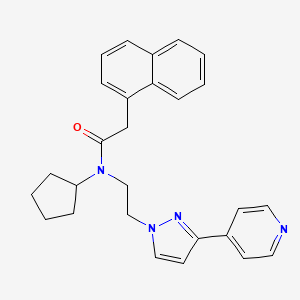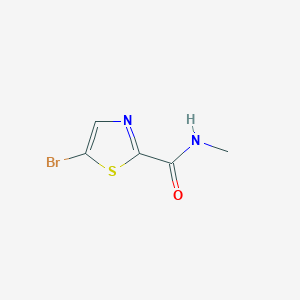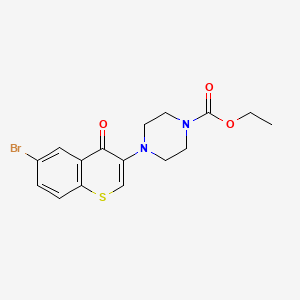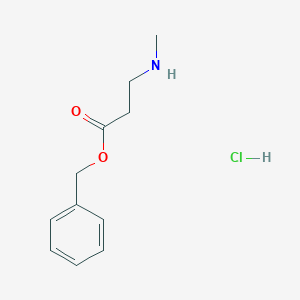![molecular formula C22H21N3O4 B3016561 2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326862-53-6](/img/structure/B3016561.png)
2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole and pyrazoline derivatives has been a subject of interest due to their potential biological activities. In the context of 2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, similar compounds have been synthesized using various methods. For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized to explore their antimicrobial properties, indicating the versatility of the pyrazole moiety in medicinal chemistry . Another study reported the synthesis of 2,3-dimethoxy-3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones by oxidation, showcasing the use of iodobenzene diacetate in the synthesis of complex pyrazole derivatives . Additionally, the synthesis of 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline was achieved using a reflux method, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole and pyrazoline derivatives is characterized by the presence of nitrogen atoms in the ring, which can significantly influence the compound's biological activity. For example, the second monoclinic polymorph of a related compound, 4-(2-hydroxy-4-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, was studied, revealing details about the dihedral angles between the rings and the presence of intramolecular hydrogen bonds . These structural features are crucial for understanding the interactions of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of pyrazole and pyrazoline derivatives often involves the formation of hydrogen bonds and the potential for various substitution reactions. The synthesis of novel tricyclic ring systems, such as pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones, involved nucleophilic substitution reactions, which could be relevant to the synthesis and reactivity of the compound under study . Moreover, the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives with a phosphonylbenzyl chain indicates the possibility of introducing various substituents to the core structure, which could modify the compound's reactivity and biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole and pyrazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy groups, as seen in the compounds synthesized in the studies mentioned, can affect the compound's lipophilicity and, consequently, its pharmacokinetic properties . The polymorphism observed in related compounds also suggests that the physical properties can vary significantly with slight changes in the molecular conformation .
Scientific Research Applications
Tautomerism and Structural Analysis
- Research on NH-pyrazoles related to the compound has contributed to understanding tautomerism in solution and solid states. Studies involving X-ray crystallography and NMR spectroscopy have provided insights into the complex patterns of hydrogen bonds and the stabilization mechanisms of cyclic dimers in crystals (Cornago et al., 2009).
Synthesis and Spectroscopic Characterization
- Investigations into Schiff bases containing pyrazole rings have expanded knowledge on the synthetic routes, spectroscopic characterization, and reactive properties of these compounds. Such research aids in the development of novel substances with potential antioxidant and enzymatic inhibitory activities (Pillai et al., 2019).
Chemical Synthesis and Biological Evaluation
- The synthesis and evaluation of pyrazoline and pyrazolo[1,5-a]pyrimidine derivatives have been significant for assessing cytotoxic activities against various cell lines. These studies highlight the compound's potential in medical and pharmaceutical research, especially in designing new therapeutic agents (Hassan et al., 2014).
Fluorescent Chemosensors
- Novel pyrazoline derivatives have been synthesized for use as fluorescent chemosensors, demonstrating the compound's utility in detecting metal ions. Such applications are crucial in environmental monitoring and the development of diagnostic tools (Khan, 2020).
Antidepressant Activities
- Research into diphenyl-2-pyrazoline derivatives has explored their potential antidepressant activities. This indicates the compound's relevance in neurochemical studies and the development of new treatments for depression (Palaska et al., 2001).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-27-17-7-4-15(5-8-17)14-24-10-11-25-19(22(24)26)13-18(23-25)16-6-9-20(28-2)21(12-16)29-3/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUGWKFDFZKOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B3016478.png)
![Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3016479.png)


![3,4-dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3016483.png)

![(3-Methoxyphenyl)-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B3016486.png)
![Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3016489.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)

